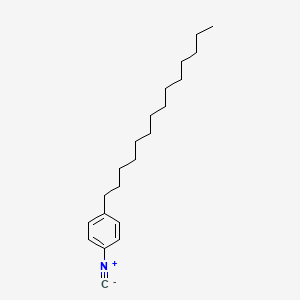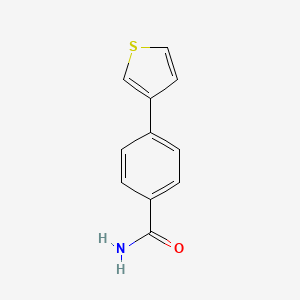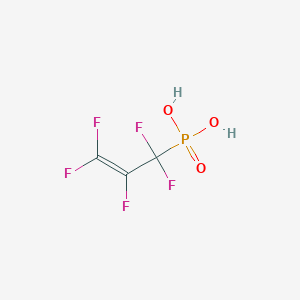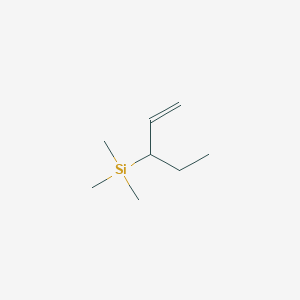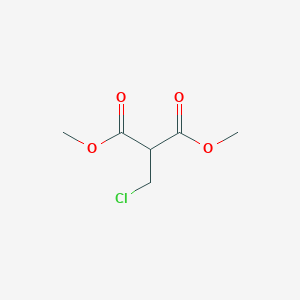
4-Decanol, 10-iodo-2-methyl-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Decanol, 10-iodo-2-methyl-, (S)- is an organic compound with the molecular formula C11H23IO. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-designation indicates the specific stereochemistry of the molecule. This compound is characterized by the presence of an iodine atom and a hydroxyl group attached to a decane backbone, making it a unique member of the alcohol family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanol, 10-iodo-2-methyl-, (S)- typically involves the iodination of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the halogenation of 2-methyl-4-decanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridinium tribromide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow iodination and subsequent hydroxylation. These methods ensure higher yields and purity, making the process more efficient for large-scale production.
化学反应分析
Types of Reactions
4-Decanol, 10-iodo-2-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methyl-4-decanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 2-methyl-4-decanol.
Substitution: 2-methyl-4-decanol derivatives with various functional groups.
科学研究应用
4-Decanol, 10-iodo-2-methyl-, (S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-Decanol, 10-iodo-2-methyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding.
相似化合物的比较
Similar Compounds
4-Decanol, 2-methyl-: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Iodo-2-methyl-1-decanol: Similar structure but different positioning of the hydroxyl group.
2-Methyl-4-decanone: An oxidized form of the compound, lacking the hydroxyl group.
Uniqueness
4-Decanol, 10-iodo-2-methyl-, (S)- is unique due to its specific stereochemistry and the presence of both an iodine atom and a hydroxyl group. This combination of features makes it particularly valuable in synthetic chemistry and various research applications.
属性
CAS 编号 |
183440-50-8 |
|---|---|
分子式 |
C11H23IO |
分子量 |
298.20 g/mol |
IUPAC 名称 |
(4S)-10-iodo-2-methyldecan-4-ol |
InChI |
InChI=1S/C11H23IO/c1-10(2)9-11(13)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3/t11-/m0/s1 |
InChI 键 |
XYCFYKAFSQMIJV-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@H](CCCCCCI)O |
规范 SMILES |
CC(C)CC(CCCCCCI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

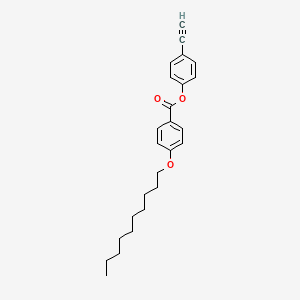
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)

